(9Z,12Z)-N-[(2R)-1-Hydroxypropan-2-yl]octadeca-9,12-dienamide (9Z,12Z)-N-[(2R)-1-Hydroxypropan-2-yl]octadeca-9,12-dienamide N-Acyl ethanolamines have diverse biological actions that are strongly affected by the associated acyl group. Linoleoyl ethanolamide (LOEA) has potential signaling roles in aging and neurological functioning. LOEA has a weak affinity for cannabinoid (CB) receptors (Ki = 10, 25 μM for CB1, CB2, respectively). Although hydrolized by fatty acid amide hydrolase (FAAH; Ki = 9 μM) it also inhibits FAAH and inhibits voltage-gated K (R)-(+)-Linoleyl-1’-hydroxy-2’-propylamide is a homolog of LOEA, characterized by the addition of an (R)-α-methyl group at the methylene carbon adjacent to the amide nitrogen. A similar modification of arachidonoyl ethanolamide (Item No. 90050) to produce R-1 methanandamide (Item No. 90070) imparts higher affinity for the CB receptor as well as improved metabolic stability. The physiological actions of this compound have not been evaluated.
Brand Name: Vulcanchem
CAS No.: 220556-74-1
VCID: VC0164035
InChI: InChI=1S/C21H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)22-20(2)19-23/h7-8,10-11,20,23H,3-6,9,12-19H2,1-2H3,(H,22,24)/b8-7-,11-10-/t20-/m1/s1
SMILES: CCCCCC=CCC=CCCCCCCCC(=O)NC(C)CO
Molecular Formula: C21H39NO2
Molecular Weight: 337.5 g/mol

(9Z,12Z)-N-[(2R)-1-Hydroxypropan-2-yl]octadeca-9,12-dienamide

CAS No.: 220556-74-1

Reference Standards

VCID: VC0164035

Molecular Formula: C21H39NO2

Molecular Weight: 337.5 g/mol

(9Z,12Z)-N-[(2R)-1-Hydroxypropan-2-yl]octadeca-9,12-dienamide - 220556-74-1

CAS No. 220556-74-1
Product Name (9Z,12Z)-N-[(2R)-1-Hydroxypropan-2-yl]octadeca-9,12-dienamide
Molecular Formula C21H39NO2
Molecular Weight 337.5 g/mol
IUPAC Name (9Z,12Z)-N-[(2R)-1-hydroxypropan-2-yl]octadeca-9,12-dienamide
Standard InChI InChI=1S/C21H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)22-20(2)19-23/h7-8,10-11,20,23H,3-6,9,12-19H2,1-2H3,(H,22,24)/b8-7-,11-10-/t20-/m1/s1
Standard InChIKey ADRRUPVKLINJKD-FNUGXZCYSA-N
Isomeric SMILES CCCCC/C=C\C/C=C\CCCCCCCC(=O)N[C@H](C)CO
SMILES CCCCCC=CCC=CCCCCCCCC(=O)NC(C)CO
Canonical SMILES CCCCCC=CCC=CCCCCCCCC(=O)NC(C)CO
Description N-Acyl ethanolamines have diverse biological actions that are strongly affected by the associated acyl group. Linoleoyl ethanolamide (LOEA) has potential signaling roles in aging and neurological functioning. LOEA has a weak affinity for cannabinoid (CB) receptors (Ki = 10, 25 μM for CB1, CB2, respectively). Although hydrolized by fatty acid amide hydrolase (FAAH; Ki = 9 μM) it also inhibits FAAH and inhibits voltage-gated K (R)-(+)-Linoleyl-1’-hydroxy-2’-propylamide is a homolog of LOEA, characterized by the addition of an (R)-α-methyl group at the methylene carbon adjacent to the amide nitrogen. A similar modification of arachidonoyl ethanolamide (Item No. 90050) to produce R-1 methanandamide (Item No. 90070) imparts higher affinity for the CB receptor as well as improved metabolic stability. The physiological actions of this compound have not been evaluated.
Synonyms N-[(1R)-2-hydroxy-1-methylethyl]-9Z,12Z-octadecadienamide
Reference 1.Lucanic, M.,Held, J.M.,Vantipalli, M.C., et al. N-acylethanolamine signalling mediates the effect of diet on lifespan in Caenorhabditis elegans. Nature 473(7346), 226-229 (2011).
PubChem Compound 10712001
Last Modified Nov 11 2021
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